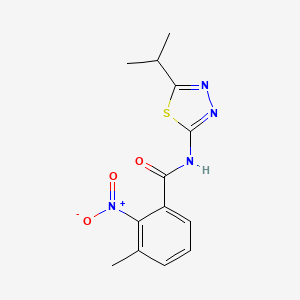
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting the serotonin receptors in the brain. Despite its approval, Flibanserin has been a controversial drug due to its limited efficacy and potential side effects. In
Mechanism of Action
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine works by targeting the serotonin receptors in the brain. Specifically, it acts as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also modulates the levels of other neurotransmitters such as acetylcholine and gamma-aminobutyric acid (GABA), which are involved in the regulation of sexual behavior.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also decreases the levels of serotonin in the brain, which is associated with sexual inhibition. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been shown to increase the frequency of sexual activity and improve the quality of sexual experiences in premenopausal women with HSDD. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been associated with several side effects, including dizziness, nausea, fatigue, and hypotension.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a non-hormonal drug, which makes it suitable for use in both men and women. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a well-defined mechanism of action, which makes it easier to study. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several limitations, including its limited efficacy and potential side effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a narrow therapeutic window, which makes it difficult to administer in precise doses.
Future Directions
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. One direction is to explore the potential use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in the treatment of other conditions such as depression, anxiety, and addiction. Another direction is to develop new formulations of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine that improve its efficacy and reduce its side effects. Finally, there is a need for further research to understand the mechanism of action of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine and its effects on the brain and other organs.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine involves several steps. The first step involves the preparation of 2-fluoroaniline, which is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluoroanilino)piperazine. The final step involves the reduction of the nitro group to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential use in the treatment of HSDD. Several clinical trials have been conducted to evaluate the efficacy and safety of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in premenopausal women with HSDD. The results of these trials have been mixed, with some studies showing a significant improvement in sexual desire and others showing no significant difference compared to placebo. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and addiction.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-3-1-2-4-15(14)20-7-9-21(10-8-20)18(22)13-5-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIYUENPHDBERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)



![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)



![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)
![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)
![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
